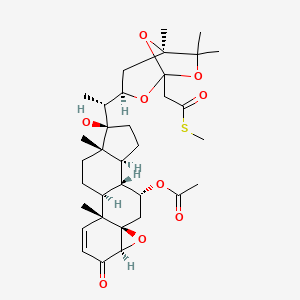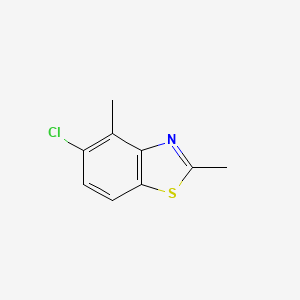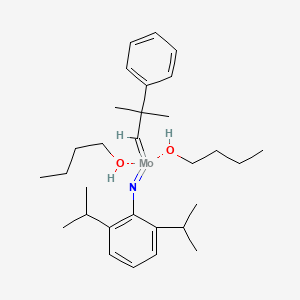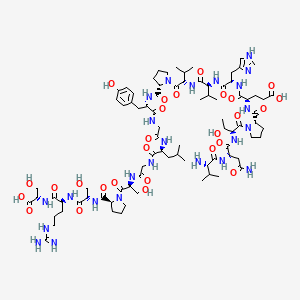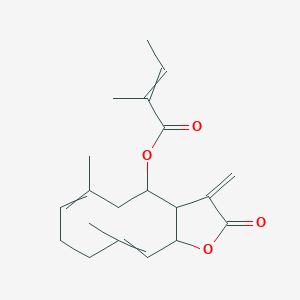
Triacetin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacetin-d5 is the deuterium labeled Triacetin . Triacetin is an artificial chemical compound, is the triester of glycerol and acetic acid, and is the second simplest fat after triformin .
Synthesis Analysis
The synthesis of Triacetin involves the acetylation of glycerol with acetic acid . This process has been improved by the combinatory effect of catalysis and in situ continuous liquid–liquid extraction technique . The organic acid salt with both Brönsted acid and acceptor–donor hydrogen bond sites was employed in the laboratory scale of a fundamental industrial process . The catalytic efficiency of the organic acid salt was investigated for the selective transformation of glycerol into triacetin .Molecular Structure Analysis
The molecular formula of Triacetin-d5 is C9H9D5O6 .Chemical Reactions Analysis
The chemical reactions involved in the production of Triacetin include the acetylation of glycerol with acetic acid . The selective separation of di- and tri-acetin from the reaction medium during the acylation was performed through a continuous liquid–liquid extraction in situ technique .Physical And Chemical Properties Analysis
Triacetin-d5 is a colorless, viscous, and odorless liquid with a high boiling point and a low melting point . It has a mild, sweet taste in concentrations lower than 500 ppm, but may appear bitter at higher concentrations .Aplicaciones Científicas De Investigación
Bioadditive in Biodiesel
Triacetin (glycerol triacetate) has been identified as a potential bioadditive in biodiesel production, offering benefits such as anti-knocking properties and improved engine performance. Studies highlight its role in increasing motor and research octane numbers, while reducing the cetane number, leading to enhanced biodiesel engine performance. The synthesis process involves reaction conditions like time, mole ratio between glycerol and acetic acid, and temperature, with the effect of various catalysts on conversion rates being a significant area of research (Mufrodi, Budiman, & Purwono, 2018).
Cosmetic and Food Industries
Triacetin is reported to function as a cosmetic biocide, plasticizer, and solvent in cosmetic formulations. It is a carrier for flavors and fragrances, recognized as safe (GRAS) for human food ingredients by the FDA. Its safety profile, based on toxicity studies across various exposure methods, supports its widespread use in cosmetics and food industries without significant adverse effects (Fiume, 2003).
Environmental Safety
Triacetin's safety extends to environmental and wildlife contexts, particularly in military applications as a binder for combustible materials in solid-rocket propellants. It is deemed non-toxic to mammals in various exposure studies and considered of no significant threat to wildlife, highlighting its environmental safety across applications (Quinn & Ziolkowski, 2015).
Emission Reduction in Diesel Engines
Research on diesel engines fueled with blends containing triacetin and palm kernel methyl ester demonstrates significant performance benefits and emission reductions. Triacetin, as an oxygenated additive, shows promise in reducing particulate matter and nitric oxide emissions, aligning with sustainable fuel initiatives and environmental protection efforts (Nabi et al., 2016).
Quality Enhancement in Biodiesel
The presence of triacetin in biodiesel blends has been studied for its impact on biodiesel quality parameters, such as density, viscosity, and flash point. These studies suggest that triacetin could help meet or enhance current biodiesel standards, potentially allowing for greater flexibility and improvement in biodiesel fuel properties (Casas, Ruiz, Ramos, & Pérez, 2010).
Direcciones Futuras
The production of Triacetin has been improved by the combinatory effect of catalysis and in situ continuous liquid–liquid extraction technique . This method allows for the easy preparation and selective separation of valuable products under solvent-free, metal-free, and halogen-free conditions with high recycling and reusing of the catalytic medium . This could pave the way for more efficient and environmentally friendly production methods in the future.
Propiedades
Número CAS |
159510-46-0 |
|---|---|
Nombre del producto |
Triacetin-d5 |
Fórmula molecular |
C9H14O6 |
Peso molecular |
223.236 |
Nombre IUPAC |
(2,3-diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i4D2,5D2,9D |
Clave InChI |
URAYPUMNDPQOKB-RDBQKVEJSA-N |
SMILES |
CC(=O)OCC(COC(=O)C)OC(=O)C |
Sinónimos |
1,2,3-Propane-1,1,2,3,3-d5-triol Triacetate; Glyceryl-d5 Triacetate; 1,2,3-Propanetriol Triacetate-d5; 1,2,3-Triacetoxypropane-d5; DRA 150-d5; Edenor GTA-d5; Enzactin-d5; Estol 1581-d5; Fungacetin-d5; Glycerin Triacetate-d5; Glycerol Triacetate-d5; G |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



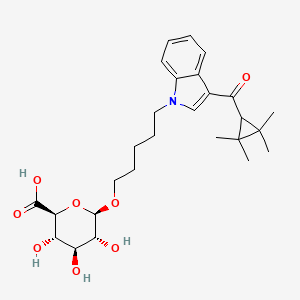
![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)
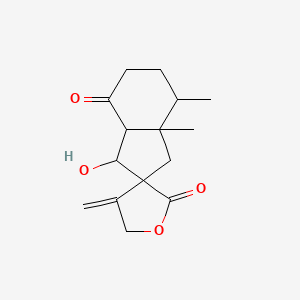
![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)
![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)
